![molecular formula C9H18N2O2S B1371058 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione CAS No. 1156601-31-8](/img/structure/B1371058.png)
3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione
Descripción general
Descripción
“3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 1156601-31-8 . It has a molecular weight of 218.32 . The IUPAC name for this compound is N-(1,1-dioxidotetrahydro-3-thienyl)-4-piperidinamine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2 .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Research demonstrates methods for synthesizing novel compounds involving 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione or its analogs. For example, Dzhavakhishvili et al. (2008) developed an efficient method for synthesizing novel compounds through heterocyclization reactions with aromatic amines, indicating the versatility of this chemical structure in creating new molecules (Dzhavakhishvili et al., 2008).
Preparation of Bioactive Compounds : Kuznetsov et al. (2016) highlighted the synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines, involving a novel rearrangement. This indicates the potential of compounds like 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione in the synthesis of bioactive or pharmacological compounds (Kuznetsov et al., 2016).
DNA Binding and Antitumor Activity : Andreeva et al. (2020) explored derivatives of compounds similar to 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, showing their ability to bind to DNA duplexes and their potential in the search for new antitumor compounds (Andreeva et al., 2020).
Chemical Analysis and Separation Techniques
Chromatographic Resolution : Overbeke et al. (1997) investigated the direct liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, underlining the importance of such compounds in analytical chemistry (Overbeke et al., 1997).
Enantiomeric Separation : A study by Aboul‐Enein and Bakr (1997) focused on the enantiomeric separation of racemic piperidine-2,6-dione compounds using a specific chromatographic column, demonstrating the chemical's relevance in separation science (Aboul‐Enein & Bakr, 1997).
Biological Activities and Applications
Synthesis and Biological Evaluation : Khalid et al. (2016) synthesized a series of compounds containing piperidin-1-ylsulfonyl moieties, indicating the potential biological activities of these derivatives. This highlights the applicability of compounds like 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione in biological contexts (Khalid et al., 2016).
Antimicrobial Activity : Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, demonstrating their in vitro antibacterial and antifungal activities. This suggests the potential of structurally related compounds, like 3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione, in antimicrobial applications (Prakash et al., 2011).
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to have a wide range of targets due to their versatile structure .
Mode of Action
Piperidine derivatives are known for their diverse modes of action, which can be attributed to their ability to interact with various biological targets .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, depending on their specific structure .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-3-9(7-14)11-8-1-4-10-5-2-8/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUPXDSKABGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



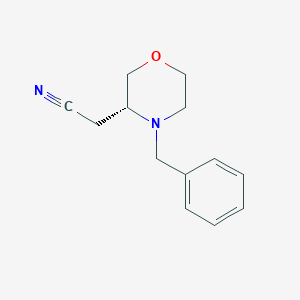

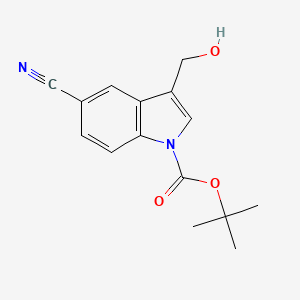
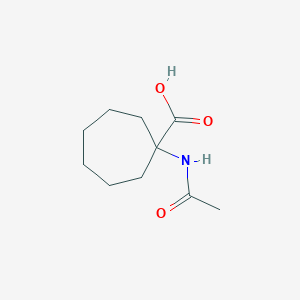
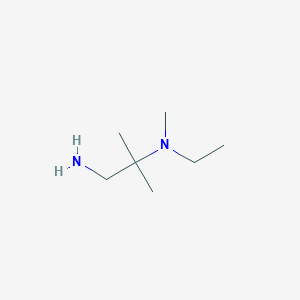
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
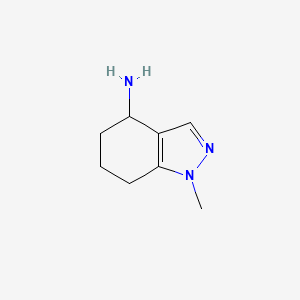
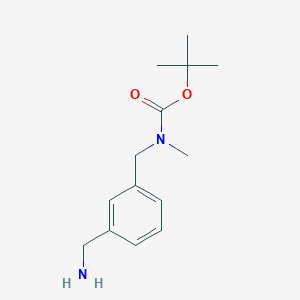
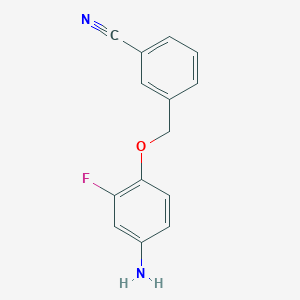
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)


![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)